molecular formula C11H15NO3 B8028356 1,3-Dimethyl-5-nitro-2-(propan-2-yloxy)benzene CAS No. 1881295-78-8

1,3-Dimethyl-5-nitro-2-(propan-2-yloxy)benzene

Cat. No.: B8028356
CAS No.: 1881295-78-8
M. Wt: 209.24 g/mol
InChI Key: MJCKVUXSZXJHPW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitro-2-(propan-2-yloxy)benzene is a chemical compound with various applications in medical, environmental, and industrial research. It is known for its unique chemical structure and properties, which make it valuable in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-nitro-2-(propan-2-yloxy)benzene typically involves nitration and alkylation reactions. The nitration of 1,3-dimethylbenzene (m-xylene) with nitric acid in the presence of sulfuric acid produces 1,3-dimethyl-5-nitrobenzene. This intermediate is then subjected to alkylation with isopropyl alcohol in the presence of a strong acid catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 1,3-Dimethyl-5-amino-2-(propan-2-yloxy)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dimethyl-5-nitro-2-(propan-2-yloxy)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-nitro-2-(propan-2-yloxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-nitrobenzene: Lacks the propan-2-yloxy group, resulting in different chemical and biological properties.

    2,4-Dimethyl-6-nitrophenol: Similar nitro and methyl groups but different overall structure and properties.

Uniqueness

1,3-Dimethyl-5-nitro-2-(propan-2-yloxy)benzene is unique due to the presence of both nitro and propan-2-yloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,3-dimethyl-5-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCKVUXSZXJHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231396
Record name Benzene, 1,3-dimethyl-2-(1-methylethoxy)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881295-78-8
Record name Benzene, 1,3-dimethyl-2-(1-methylethoxy)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881295-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dimethyl-2-(1-methylethoxy)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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